molecular formula C8H6BrF3O3S B071477 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one CAS No. 182131-50-6

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one

Cat. No.: B071477
CAS No.: 182131-50-6
M. Wt: 319.1 g/mol
InChI Key: ACOPGDFDXPPWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one is a synthetic organic compound characterized by the presence of bromine, fluorine, and thiophene groups. This compound is notable for its unique structural features, which include a trifluoromethyl group and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one typically involves the reaction of 2-thiophenecarboxaldehyde with bromotrifluoroacetone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as amines or thiols.

Scientific Research Applications

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,3,3-trifluoro-1-propene
  • 4,4,4-Trifluoro-3,3-dihydroxy-1-thiophene-2-yl-butane-1-one
  • 2-thenoyltrifluoroacetone

Uniqueness

2-Bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one stands out due to its combination of bromine, trifluoromethyl, and thiophene groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-thiophen-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c9-6(7(14,15)8(10,11)12)5(13)4-2-1-3-16-4/h1-3,6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOPGDFDXPPWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(C(C(F)(F)F)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381617
Record name 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182131-50-6
Record name 2-bromo-4,4,4-trifluoro-3,3-dihydroxy-1-(2-thienyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.